![molecular formula C16H14N2O2 B2958047 2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione CAS No. 101350-76-9](/img/structure/B2958047.png)
2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
There are several papers discussing the synthesis of similar compounds. For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . Another paper discusses the synthesis of a novel series of 1,2,4-dithiazole based chalcones .科学的研究の応用
Synthesis and Derivatives
A study by Tan et al. (2016) developed a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This process involved the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent opening of the epoxide with nucleophiles to yield amino and triazole derivatives, among others (Tan, Birgul, Kishali, Şahin, & Kara, 2016).
Molecular and Structural Characterization
The crystal and molecular structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione was characterized by Duru et al. (2018) through X-ray single-crystal diffraction, revealing non-planar molecular structure and intermolecular hydrogen bonding in its crystal structure (Duru, Evecen, Tanak, & Ağar, 2018).
Xanthine Oxidase Inhibitory Properties
Gunduğdu et al. (2020) synthesized isoindole-1,3(2H)-dione (Phthalimides) derivatives to investigate their xanthine oxidase inhibitory activities, finding certain N-phenyl isoindole-1,3-dione derivatives showed significant activity, indicating potential for therapeutic applications (Gunduğdu, Noma, Taşkın-Tok, Ateş, & Kishali, 2020).
Photophysical Properties
Deshmukh and Sekar (2015) synthesized and studied the photophysical behavior of ESIPT (excited-state intramolecular proton transfer) inspired fluorescent 2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione and its derivative. These compounds showed significant fluorescence and sensitivity to solvent polarity, suggesting potential applications in optical materials and sensors (Deshmukh & Sekar, 2015).
Electron Transport Layer for Polymer Solar Cells
An alcohol-soluble n-type conjugated polyelectrolyte based on a derivative was synthesized by Hu et al. (2015) for use as an electron transport layer in inverted polymer solar cells, demonstrating improved conductivity and electron mobility due to the planar structure of the diketopyrrolopyrrole (DPP) backbone (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
作用機序
Target of Action
Compounds with similar structures have been reported to have antimicrobial activity , suggesting that their targets might be bacterial or fungal proteins essential for growth and survival.
Mode of Action
Similar compounds have been reported to interact with their targets, leading to inhibition of essential biological processes, which could result in the death of the microorganisms .
Action Environment
Environmental factors such as temperature, pH, and presence of other substances can influence the action, efficacy, and stability of 2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione . .
特性
IUPAC Name |
2-[2-(4-aminophenyl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTSJMUNOLJYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2957964.png)
![5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B2957966.png)
![2-(2-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2957968.png)
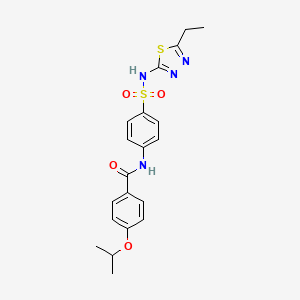
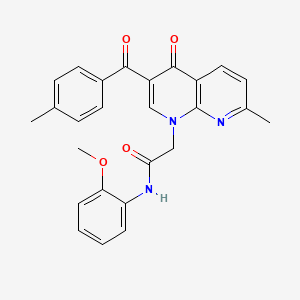

![2-chloro-N-({4-[(3-fluorophenyl)methoxy]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2957975.png)
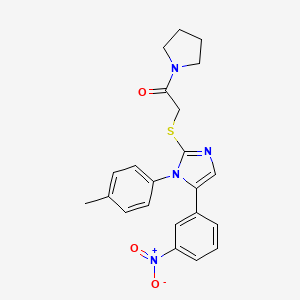
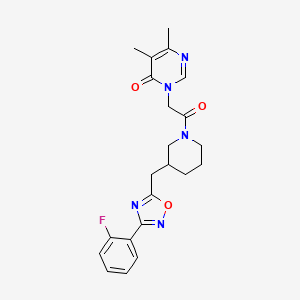
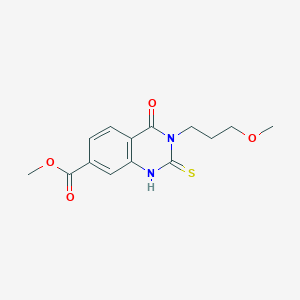
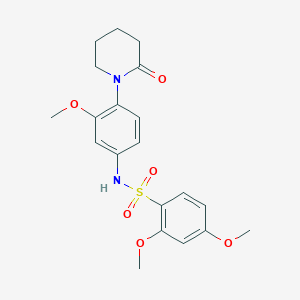
![N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2957985.png)
![(E)-2-Cyano-N-propyl-3-[5-(trifluoromethyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/structure/B2957986.png)
![N-[(4-Bromophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2957987.png)